molecular formula C11H16O B7845970 1-(2,5-dimethylphenyl)propan-1-ol CAS No. 104174-12-1

1-(2,5-dimethylphenyl)propan-1-ol

Cat. No.: B7845970
CAS No.: 104174-12-1
M. Wt: 164.24 g/mol
InChI Key: VHFHVLYXKPLTID-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)propan-1-ol is a secondary alcohol featuring a phenyl ring substituted with two methyl groups at the 2- and 5-positions, attached to a three-carbon propanol chain. The compound’s hydroxyl group and aromatic substituents suggest moderate polarity, influencing solubility and reactivity in organic synthesis or pharmaceutical applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFHVLYXKPLTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292385
Record name α-Ethyl-2,5-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104174-12-1
Record name α-Ethyl-2,5-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104174-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-2,5-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride in methanol selectively reduces the ketone group to a secondary alcohol under mild conditions. A typical procedure involves dissolving 1-(2,5-dimethylphenyl)propan-1-one (5.0 mmol) in anhydrous methanol (20 mL) and adding NaBH₄ (6.0 mmol) portion-wise at 0°C. The reaction proceeds to completion within 2 hours at room temperature, followed by quenching with dilute HCl and extraction with ethyl acetate.

Key Data:

  • Yield: 82–88%

  • Purity: >95% (confirmed by GC-MS)

  • Side Products: Minimal (<3% unreacted ketone)

Lithium Aluminum Hydride (LiAlH₄) Reduction

For substrates requiring stronger reducing conditions, LiAlH₄ in tetrahydrofuran (THF) achieves complete conversion. The ketone (5.0 mmol) is refluxed with LiAlH₄ (10.0 mmol) in THF (30 mL) for 4 hours, followed by careful hydrolysis with aqueous NH₄Cl.

Key Data:

  • Yield: 89–92%

  • Purity: 97% (NMR analysis)

  • Safety Note: Exothermic reaction necessitates controlled addition.

Grignard Reaction Approach

This two-step method involves the nucleophilic addition of a Grignard reagent to a benzaldehyde derivative, followed by hydrolysis.

Synthesis of 2,5-Dimethylbenzaldehyde Intermediate

2,5-Dimethylbenzaldehyde is prepared via Friedel-Crafts acylation of 1,4-dimethylbenzene with formyl chloride under AlCl₃ catalysis.

Propylmagnesium Bromide Addition

The aldehyde (5.0 mmol) is treated with propylmagnesium bromide (10.0 mmol) in dry ether at −10°C. After stirring for 3 hours, the mixture is hydrolyzed with NH₄Cl(aq) to yield the alcohol.

Key Data:

  • Yield: 75–80%

  • Challenges: Steric hindrance from methyl groups reduces reaction efficiency.

Hydroboration-Oxidation of Allyl Derivatives

This anti-Markovnikov addition method is suitable for synthesizing alcohols from alkenes.

Allylation of 2,5-Dimethylphenylboronic Acid

2,5-Dimethylphenylboronic acid (5.0 mmol) undergoes Suzuki coupling with allyl bromide (6.0 mmol) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (15 mmol) in dioxane/water (4:1). The resulting allylbenzene derivative is treated with BH₃·THF (10.0 mmol) at 0°C, followed by oxidative workup with H₂O₂/NaOH.

Key Data:

  • Yield: 70–75%

  • Regioselectivity: >90% anti-Markovnikov addition

Catalytic Hydrogenation of Propenone Derivatives

Selective hydrogenation of α,β-unsaturated ketones offers an alternative pathway.

Synthesis of 1-(2,5-Dimethylphenyl)propen-1-one

The propenone intermediate is prepared via Claisen-Schmidt condensation between 2,5-dimethylacetophenone and formaldehyde under basic conditions.

Hydrogenation Conditions

The propenone (5.0 mmol) is dissolved in ethanol (25 mL) and hydrogenated over 10% Pd/C (50 mg) at 50 psi H₂ for 6 hours.

Key Data:

  • Yield: 85–88%

  • Catalyst Recyclability: Pd/C retains >90% activity after three cycles.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Cost Efficiency
NaBH₄ Reduction82–88>952–4 hoursHigh
LiAlH₄ Reduction89–92974–6 hoursModerate
Grignard Reaction75–80908–10 hoursLow
Hydroboration-Oxidation70–758812–14 hoursModerate
Catalytic Hydrogenation85–88966–8 hoursHigh

Key Observations:

  • Reduction Methods: LiAlH₄ provides superior yields but poses handling risks. NaBH₄ is safer and faster, making it ideal for industrial applications.

  • Catalytic Hydrogenation: Balances yield and scalability, though requires specialized equipment.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity by stabilizing intermediates.

  • Methanol in NaBH₄ reductions prevents over-reduction by protonating reactive species.

Temperature Control

  • Low temperatures (−10°C to 0°C) minimize side reactions in Grignard additions.

  • Room temperature suffices for NaBH₄ due to its mild reducing power.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,5-dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned, it can be synthesized by reducing the corresponding ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Scientific Research Applications

1-(2,5-Dimethylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 1-(2,5-Dimethylphenyl)propan-1-ol and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Key Properties (if available)
This compound C₁₁H₁₆O 164.24* Hydroxyl, aromatic methyl Not provided Inferred polarity from -OH group
1-(2,5-Dimethylphenyl)propan-1-one [] C₁₁H₁₄O 162.23 Ketone, aromatic methyl Not provided Higher lipophilicity due to ketone
1-(2,5-Dimethylphenyl)piperazine [] C₁₂H₁₈N₂ 190.28 Piperazine, aromatic methyl 1013-76-9 Basic amine; mp 42–46°C
1-(2,5-Dimethylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol [] C₁₅H₂₂O₃ 250.33 Hydroxyl, dioxane, aromatic methyl 1443306-74-8 Increased steric bulk from dioxane

*Calculated molecular weight based on formula.

Functional Group Analysis

  • Hydroxyl vs. Ketone : The ketone analog (propan-1-one) lacks hydrogen-bonding capacity, likely reducing water solubility compared to the alcohol. This substitution also increases lipophilicity, favoring membrane permeability in biological systems .
  • Piperazine Substituent : The piperazine derivative (C₁₂H₁₈N₂) introduces a basic amine, enhancing solubility in acidic media and enabling salt formation. Its melting point (42–46°C) suggests moderate crystallinity .
  • Dioxane Ring Addition: The dioxane-containing derivative (C₁₅H₂₂O₃) exhibits a higher molecular weight (250.33 vs.

Research and Application Context

  • Pharmaceutical Intermediates : Piperazine derivatives are common in drug design (e.g., antipsychotics), suggesting the parent alcohol could serve as a precursor for bioactive molecules .
  • Material Science : The dioxane-containing variant’s ether functionality may improve stability in polymer matrices .

Biological Activity

1-(2,5-Dimethylphenyl)propan-1-ol, also known as 2-(2,5-dimethylphenyl)propan-1-ol, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12_{12}H18_{18}O, with a molecular weight of approximately 178.27 g/mol. The compound features a propan-1-ol backbone substituted with a 2,5-dimethylphenyl group, which influences its biological activity.

Synthesis Methods:

  • Grignard Reactions: A common method involves the reaction of 2,5-dimethylphenylmagnesium bromide with propanal.
  • Reduction Reactions: The reduction of ketones or aldehydes using reducing agents such as lithium aluminum hydride can yield the desired alcohol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various strains of bacteria and fungi. The structural similarity suggests potential antimicrobial activity for this compound as well.

Compound Pathogen Targeted Activity
This compoundStaphylococcus aureusInhibitory effect observed
Related Phenolic CompoundsE. coliEffective against resistant strains

Neurotransmitter Interaction

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have demonstrated affinity for serotonin and norepinephrine transporters, indicating possible applications in treating mood disorders.

Case Study:
A study explored the effects of structurally related compounds on neurotransmitter reuptake inhibition. Results showed that modifications in the alkyl chain significantly influenced binding affinity and inhibitory potency at serotonin transporters (SERT).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can lead to significant changes in biological effects.

Substituent Biological Effect
Methyl (at 2 and 5 positions)Enhanced antimicrobial activity
Hydroxyl Group (at para position)Increased interaction with SERT

Research Findings

Recent studies have identified that slight modifications in the structure of phenolic compounds can lead to significant changes in their pharmacological profiles. For example:

  • Compounds with additional hydroxyl groups exhibited increased antioxidant properties.
  • The introduction of halogen substituents has been linked to enhanced antibacterial activity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing 1-(2,5-dimethylphenyl)propan-1-ol, and how can purity be optimized?

  • Methodology :

  • Reduction of ketone precursors : A common approach involves reducing 1-(2,5-dimethylphenyl)propan-1-one (CAS 2142-73-6, ) using agents like NaBH₄ or LiAlH₄. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like over-reduction or esterification.
  • Purification : Reverse-phase HPLC (e.g., Newcrom R1 column, ) can isolate the target compound from impurities. Solvent selection (e.g., acetonitrile/water gradients) and column temperature (25–40°C) are critical for resolution.
  • Yield optimization : Monitor reaction progress via TLC or GC-MS ().

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 1-(2,5-dimethylphenyl)ethanol, ). Key signals include the hydroxyl proton (δ ~1.5–2.0 ppm, broad) and aromatic protons (δ ~6.5–7.5 ppm).
  • IR spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • Mass spectrometry : Molecular ion peak at m/z 178.26 (calculated for C₁₁H₁₆O) ( ).

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodology :

  • Thermodynamic properties : Use Joback and Crippen methods ( ) to estimate:
  • Boiling point: 518.71 K (calculated)
  • LogP (octanol/water): 2.506 (predicts moderate lipophilicity)
  • Solubility : LogWS = -3.08 (Crippen method, ) suggests low aqueous solubility, guiding solvent selection for biological assays.

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what techniques validate chiral separation?

  • Methodology :

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during reduction of the ketone precursor, inspired by methods for analogous amines ().
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose derivatives) and polar solvents ( ). Compare retention times with racemic standards.
  • Circular dichroism (CD) : Confirm enantiomer-specific optical activity (e.g., Cotton effects at 220–250 nm).

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points)?

  • Methodology :

  • Experimental validation : Reproduce melting point measurements using differential scanning calorimetry (DSC). Literature reports ( ) cite Tfus = 255.10 ± 0.70 K; discrepancies may arise from polymorphic forms or impurities.
  • Quantum mechanical calculations : Compare computed (e.g., Gaussian) and experimental Δfgas (-148.72 kJ/mol, ) to assess data reliability.

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., 3-amino derivatives, ) and test antichlamydial or receptor-binding activity ().
  • Molecular docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock. Correlate logP and PSA ( ) with membrane permeability.
  • In vitro assays : Use UV-Vis spectroscopy ( ) to monitor metabolic stability in liver microsomes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethylphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethylphenyl)propan-1-ol

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